molecular formula C11H18O B14677931 Undeca-1,5,8-trien-3-ol CAS No. 35389-48-1

Undeca-1,5,8-trien-3-ol

Cat. No.: B14677931
CAS No.: 35389-48-1
M. Wt: 166.26 g/mol
InChI Key: PRGYPCCRPKULHH-UHFFFAOYSA-N
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Description

Undeca-1,5,8-trien-3-ol is a chemical compound characterized by its unique structure, which includes three double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undeca-1,5,8-trien-3-ol can be achieved through several methods. One common approach involves the use of p-quinone methides and sulfonyl allenols in a formal [4+2] annulation reaction . This method provides a unique access to spiro[5.5]undeca-1,4-dien-3-one scaffolds, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Undeca-1,5,8-trien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction results in saturated alcohols.

Scientific Research Applications

Undeca-1,5,8-trien-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Undeca-1,5,8-trien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and interactions. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • Undeca-1,5-dien-3-ol
  • Octa-1,5-dien-3-ol
  • 2,6-dimethylocta-1,5,7-trien-3-ol

Uniqueness

Undeca-1,5,8-trien-3-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

35389-48-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undeca-1,5,8-trien-3-ol

InChI

InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h4-6,8-9,11-12H,2-3,7,10H2,1H3

InChI Key

PRGYPCCRPKULHH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC(C=C)O

Origin of Product

United States

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